(2-Hydroxyethyl)thiourea

Descripción general

Descripción

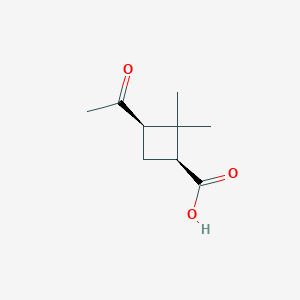

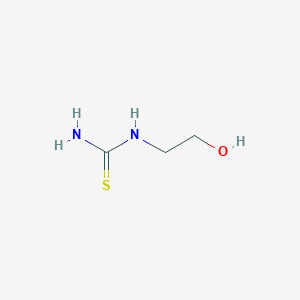

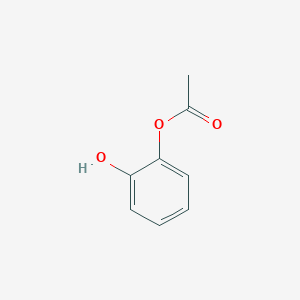

“(2-Hydroxyethyl)thiourea” is a chemical compound with the CAS Number: 29146-81-4 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Synthesis Analysis

Thioureas and their derivatives, including “(2-Hydroxyethyl)thiourea”, are synthesized by the reaction of various anilines with CS2 .Molecular Structure Analysis

The molecular weight of “(2-Hydroxyethyl)thiourea” is 120.18 . The Inchi Code is 1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) .Chemical Reactions Analysis

Thioureas, including “(2-Hydroxyethyl)thiourea”, have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .Physical And Chemical Properties Analysis

“(2-Hydroxyethyl)thiourea” is a powder with a melting point of 82-84 degrees Celsius .Aplicaciones Científicas De Investigación

Other Applications

Beyond the mentioned fields, (2-Hydroxyethyl)thiourea finds use in organic synthesis, pharmaceuticals, and materials science. It serves as an intermediate in chemical reactions and features in commercial products like photographic films and dyes .

Safety And Hazards

Direcciones Futuras

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are frequently used in photographic film, plastics, dyes, elastomers, and textiles . Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides . Therefore, the future directions of “(2-Hydroxyethyl)thiourea” could be in these areas.

Propiedades

IUPAC Name |

2-hydroxyethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVDERFJPMANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390686 | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxyethyl)thiourea | |

CAS RN |

29146-81-4 | |

| Record name | NSC158682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-amino-2-thiazolines, valuable heterocyclic scaffolds in medicinal chemistry, can be synthesized from (2-Hydroxyethyl)thioureas through several approaches:

* **Solid-phase synthesis:** This method utilizes a resin-bound (2-hydroxyethyl)thiourea derivative, which undergoes cyclization and cleavage using trifluoroacetic acid (TFA). This strategy, suitable for automated synthesis, allows for the generation of diverse libraries of 2-amino-2-thiazolines under mild conditions. []* **One-pot reaction with TsCl and base:** This approach involves reacting N-(2-hydroxyethyl)-N'-phenylthioureas with p-toluenesulfonyl chloride (TsCl) and a base like NaOH or Et3N, leading to the formation of 2-phenylaminothiazolines or 2-methylaminothiazolines, respectively. The choice of base depends on the substitution pattern of the starting thiourea. [, ]* **Mitsunobu reaction:** This method utilizes triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the hydroxyl group of (2-hydroxyethyl)thiourea. The subsequent intramolecular cyclization can yield either 2-aminothiazolines or 2-imidazolidinethiones depending on the reaction conditions and the substitution pattern on the thiourea nitrogen. [, ]A: X-ray crystallography studies of N-benzoyl-N'-(2-hydroxyethyl)thiourea reveal key structural features: [, ]

A: The coordination behavior of 1-furoylthioureas with cadmium is heavily influenced by their substitution pattern: []

* **3-Monosubstituted 1-furoylthioureas:** Strong intramolecular hydrogen bonding between the carbonyl oxygen and the N2 proton enforces an "S"-shaped conformation. This separates the C=O and C=S donor atoms, hindering their simultaneous coordination to cadmium.* **3,3-Disubstituted 1-furoylthioureas:** The absence of the N2 proton eliminates the intramolecular hydrogen bond, allowing for a "U"-shaped conformation. This facilitates the simultaneous coordination of both C=O and C=S groups to cadmium, resulting in stronger complexation.A: In vitro studies using microsomes and hepatocytes from humans, rats, and mice show that Inh 1 undergoes extensive metabolism in all species. [] Key metabolic pathways include:

* **Desulfurization:** This unusual metabolic transformation, along with oxidation, deethylation, and conjugation reactions, contributes to the overall clearance of Inh 1. * **Multiple metabolic sites:** Metabolism occurs at various sites on the molecule, resulting in a diverse range of metabolites detected in microsomal and hepatocyte incubations.A: Inh 1, a potent and selective inhibitor of bacterial β-glucuronidase, demonstrates a protective effect against enteropathy induced by NSAIDs such as diclofenac, indomethacin, and ketoprofen. [, ] This protection arises from:

* **Reduced local aglycone concentration:** Inh 1 inhibits the bacterial β-glucuronidase-mediated cleavage of NSAID glucuronides in the small intestine. * **Lowered mucosal exposure:** By preventing the reactivation of NSAIDs from their glucuronide conjugates, Inh 1 reduces the local concentration of the toxic aglycones, thereby protecting the intestinal mucosa from damage.A: Pharmacokinetic studies in mice following intravenous and oral administration of Inh 1 reveal: [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)